molecular formula C22H32N2O5 B13739075 5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-5-(2-diethylaminoethyl)-2-methoxy-, oxalate CAS No. 41734-65-0

5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-5-(2-diethylaminoethyl)-2-methoxy-, oxalate

Cat. No.: B13739075
CAS No.: 41734-65-0
M. Wt: 404.5 g/mol
InChI Key: QQHOXTLZPFVBHG-UHFFFAOYSA-N
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Description

5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-5-(2-diethylaminoethyl)-2-methoxy-, oxalate is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Cyclohept(b)indole derivatives typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the indole ring system through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of functional groups such as methoxy and diethylaminoethyl groups through substitution reactions.

    Oxalate Formation: Conversion of the base compound to its oxalate salt by reacting with oxalic acid.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Common substitution reactions include halogenation, alkylation, and acylation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, indole derivatives are often studied for their potential as enzyme inhibitors, receptor agonists, or antagonists. They may also exhibit antimicrobial, antiviral, or anticancer activities.

Medicine

Medically, compounds like 5H-Cyclohept(b)indole derivatives are investigated for their therapeutic potential. They may be explored as candidates for drug development, particularly in the treatment of neurological disorders, inflammation, and infectious diseases.

Industry

In the industrial sector, these compounds may be used in the development of new materials, such as polymers and dyes. Their unique chemical properties make them suitable for various applications.

Mechanism of Action

The mechanism of action of 5H-Cyclohept(b)indole derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact mechanism may vary depending on the specific compound and its application.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Serotonin: A neurotransmitter involved in mood regulation.

Uniqueness

5H-Cyclohept(b)indole derivatives are unique due to their specific structural features, such as the cycloheptane ring fused to the indole core and the presence of functional groups like methoxy and diethylaminoethyl. These features confer distinct chemical and biological properties, making them valuable for various applications.

Properties

CAS No.

41734-65-0

Molecular Formula

C22H32N2O5

Molecular Weight

404.5 g/mol

IUPAC Name

diethyl-[2-(2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]indol-5-yl)ethyl]azanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C20H30N2O.C2H2O4/c1-4-21(5-2)13-14-22-19-10-8-6-7-9-17(19)18-15-16(23-3)11-12-20(18)22;3-1(4)2(5)6/h11-12,15H,4-10,13-14H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

QQHOXTLZPFVBHG-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCN1C2=C(CCCCC2)C3=C1C=CC(=C3)OC.C(=O)(C(=O)[O-])O

Origin of Product

United States

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